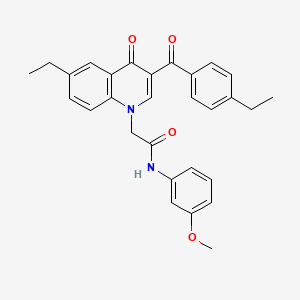
2-(6-ethyl-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(6-ethyl-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C29H28N2O4 and its molecular weight is 468.553. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(6-ethyl-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide , with CAS number 898343-36-7 , belongs to a class of quinoline derivatives known for their diverse biological activities. This article explores its biological activity, including potential therapeutic applications, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C29H28N2O3 |
| Molecular Weight | 452.5 g/mol |
| Structure | Chemical Structure |
Anticancer Properties
Recent studies have highlighted the potential of quinoline derivatives, including this compound, in anticancer research. The mechanism often involves the inhibition of specific enzymes that are crucial for cancer cell proliferation. For instance, compounds with similar structures have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.
Case Study:
A study investigated the effects of related quinoline derivatives on human breast cancer cells (MCF-7). The results indicated that these compounds could significantly reduce cell viability and induce apoptosis through the activation of caspase pathways (PMID: 31557052).
Antimicrobial Activity
Quinoline derivatives are also known for their antimicrobial properties. This compound's structure suggests potential activity against a range of pathogens, including bacteria and fungi. Preliminary findings indicate that it may inhibit bacterial growth by interfering with the synthesis of essential biomolecules.
Research Findings:
A comparative study on related compounds demonstrated that modifications in the quinoline structure could enhance antimicrobial efficacy. For example, derivatives with electron-donating groups showed increased activity against Staphylococcus aureus and Escherichia coli.
The biological activity of this compound is believed to stem from its ability to interact with various biological targets:
- Enzyme Inhibition: It may inhibit enzymes involved in metabolic pathways, affecting cellular processes related to growth and proliferation.
- Receptor Modulation: The compound could modulate receptor activity, influencing signaling pathways critical for cell survival and proliferation.
Comparative Analysis with Similar Compounds
To better understand the unique features of this compound, a comparison with structurally similar quinoline derivatives is presented below:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-(4-chlorophenyl)-2-(6-ethyl-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide | C28H25ClN2O3 | Chlorophenyl substitution; potential enhanced activity |
| N-(3-chlorophenyl)-2-(6-ethyl-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide | C28H26ClN2O4 | Variation in aromatic substitution; different pharmacological properties |
| EMOTA (a related derivative) | C28H26N2O4 | Targeted for metabolic disorders; distinct substituents |
Eigenschaften
IUPAC Name |
2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N2O4/c1-4-19-9-12-21(13-10-19)28(33)25-17-31(26-14-11-20(5-2)15-24(26)29(25)34)18-27(32)30-22-7-6-8-23(16-22)35-3/h6-17H,4-5,18H2,1-3H3,(H,30,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKZOLNHYQQYCDP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)CC)CC(=O)NC4=CC(=CC=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














